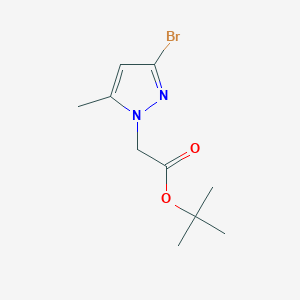

tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Description

tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a pyrazole-based ester derivative featuring a bromine substituent at the 3-position and a methyl group at the 5-position of the pyrazole ring. The tert-butyl ester group enhances steric protection and stability, making the compound suitable for intermediates in pharmaceutical synthesis, particularly in cross-coupling reactions where the bromine atom acts as a leaving group. Its structural and electronic properties are influenced by the electron-withdrawing bromine and the steric bulk of the tert-butyl moiety, which collectively impact reactivity and solubility .

Properties

CAS No. |

2870702-62-6 |

|---|---|

Molecular Formula |

C10H15BrN2O2 |

Molecular Weight |

275.14 g/mol |

IUPAC Name |

tert-butyl 2-(3-bromo-5-methylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C10H15BrN2O2/c1-7-5-8(11)12-13(7)6-9(14)15-10(2,3)4/h5H,6H2,1-4H3 |

InChI Key |

USZNXKKDGWWOHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-bromo-5-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the development of bioactive compounds.

Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate depends on its specific application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its reactivity and interaction with other molecules. The bromo substituent can undergo substitution reactions, while the ester group can be hydrolyzed or reduced, leading to different reaction pathways .

Comparison with Similar Compounds

This section evaluates tert-butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate against structurally related compounds, focusing on substituent effects, reactivity, applications, and safety.

Structural Analogs from Literature

Compound A : tert-Butyl 2-(6-methoxynaphthalen-2-yl)acetate (CAS: 362523-40-8)

- Substituents : 6-Methoxynaphthyl group.

- Applications : Primarily used in R&D for studying aromatic interactions and as a precursor in organic synthesis.

- Safety : Classified under acute toxicity categories (oral, dermal, inhalation; H302, H312, H332) with moderate hazards .

Compound B : tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS: 1909305-37-8)

- Substituents: Amino group at the 2-position and 1-methylpyrazole at the 5-position.

- Applications: Used as a building block for peptidomimetics or ligands in catalysis. The amino group enables nucleophilic reactions (e.g., amide bond formation).

- Derivative : Its hydrochloride salt (CAS: 1909309-39-2) enhances aqueous solubility, facilitating biological testing .

Comparative Analysis

Table 1: Key Structural and Functional Differences

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Core Structure | 3-Bromo-5-methylpyrazole | 6-Methoxynaphthalene | 1-Methyl-5-aminopyrazole |

| Functional Groups | Bromine, tert-butyl ester | Methoxy, tert-butyl ester | Amino, tert-butyl ester |

| Reactivity | Bromine enables substitution | Methoxy directs electrophilic | Amino enables nucleophilic |

| Applications | Cross-coupling intermediates | Aromatic synthesis | Peptidomimetics, catalysis |

| Toxicity Profile | Likely similar to Compound A* | Acute toxicity (Category 4) | Data limited; salt improves safety |

*Inferred from structural similarity to Compound A; bromine may increase reactivity-related hazards.

Key Findings :

Substituent Effects: The bromine in the target compound enhances electrophilicity, favoring Suzuki-Miyaura or Ullmann couplings. In contrast, Compound A’s methoxynaphthyl group promotes π-π stacking, useful in crystal engineering . Compound B’s amino group introduces hydrogen-bonding capacity, affecting solubility and molecular recognition .

Safety Considerations :

- Compound A’s acute toxicity (H302, H312, H332) suggests the target compound may share similar risks due to ester group presence. However, bromine’s higher electronegativity could exacerbate irritation or environmental persistence .

- Compound B’s hydrochloride derivative mitigates volatility, reducing inhalation risks .

Synthetic Utility: The target compound’s bromine is critical for metal-catalyzed reactions, whereas Compound B’s amino group is tailored for bioconjugation. Compound A’s methoxy group is less reactive but stabilizes aromatic transition states .

Biological Activity

tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate, with the CAS number 2870702-62-6, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its properties and applications.

- Molecular Formula : C10H15BrN2O2

- Molecular Weight : 275.1423 g/mol

- SMILES Notation : O=C(Cn1nc(cc1C)Br)OC(C)(C)C

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-5-methylpyrazole with tert-butyl acetate under specific conditions to yield the desired compound. The reaction parameters such as temperature, solvent, and catalysts can significantly influence the yield and purity of the product.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activity. A study highlighted the cytotoxic effects of various pyrazole compounds against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM, indicating their potential as therapeutic agents in cancer treatment .

The mechanism by which these compounds exert their anticancer effects often involves:

- Microtubule Destabilization : Certain pyrazole derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells.

- Caspase Activation : Increased caspase activity has been observed in treated cells, suggesting that these compounds may induce programmed cell death through intrinsic apoptotic pathways .

Comparative Biological Activity

| Compound Name | IC50 (μM) MDA-MB-231 | IC50 (μM) HepG2 | Mechanism of Action |

|---|---|---|---|

| This compound | Not specified | Not specified | Microtubule destabilization |

| Compound A (e.g., Pazopanib) | 7.84 | 4.98 | EGFR inhibition |

| Compound B (e.g., Ruxolitinib) | 10.00 | 8.00 | JAK inhibition |

Case Studies

In a recent study examining a series of pyrazole derivatives, several compounds were identified with significant growth inhibition against multiple cancer cell lines. The study utilized both in vitro assays and molecular modeling to evaluate the binding affinities of these compounds to target proteins involved in cancer progression .

Study Findings:

- Compound Efficacy : Compounds exhibiting higher selectivity against cancer cells compared to non-cancerous cells were prioritized for further testing.

- Apoptosis Induction : Morphological changes consistent with apoptosis were observed at concentrations as low as 1 μM.

- Cell Cycle Analysis : Treatment with selected pyrazole derivatives resulted in G2/M phase arrest, further confirming their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.